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Compound of Interest

Compound Name: Abimtrelvir

Cat. No.: B10827822

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available information on the
chemical structure and properties of abimtrelvir. Given the limited public data on abimtrelvir,
this document also presents a detailed case study of nirmatrelvir, a structurally and
mechanistically related antiviral, to provide a thorough technical context for researchers in the
field of SARS-CoV-2 therapeutics.

Abimtrelvir: An Emerging Antiviral Candidate

Abimtrelvir is a novel synthetic organic compound identified as a potential antiviral agent.[1] It
was assigned an International Nonproprietary Name (INN) in January 2022 and is presumed to
target SARS-CoV-2, the virus responsible for COVID-19.[1][2] Abimtrelvir is believed to belong
to the same chemical series as ensitrelvir, another antiviral compound.[1][2]

Chemical Structure and Identifiers

The two-dimensional chemical structure of abimtrelvir is available through chemical
databases.

Table 1: Chemical Identifiers for Abimtrelvir
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Identifier Value

IUPAC Name Not publicly available
SMILES Not publicly available
InChl Not publicly available
InChlKey Not publicly available

Data for Table 1 is not yet publicly available in detail.

Physicochemical Properties

The physicochemical properties of abimtrelvir have been calculated using computational
models, such as those provided by the Chemistry Development Kit (CDK). These calculated
values provide an initial assessment of the molecule's druglikeness.

Table 2: Calculated Physicochemical Properties of Abimtrelvir

Property Value
Molecular Weight 527.11
XLogP 5.07
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Topological Polar Surface Area 81.62 A2
Lipinski's Rules Broken 1

Source: IUPHAR/BPS Guide to PHARMACOLOGY. These properties are computationally
generated and await experimental verification.
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Nirmatrelvir: A Case Study of a SARS-CoV-2 Main
Protease Inhibitor

Due to the limited experimental data for abimtrelvir, this section provides an in-depth look at
nirmatrelvir (PF-07321332), the active component of Paxlovid. As a well-characterized inhibitor
of the SARS-CoV-2 main protease (Mpro), nirmatrelvir serves as an excellent model for
understanding the core requirements of a successful antiviral in this class.

Chemical Structure and Identifiers of Nirmatrelvir

Table 3: Chemical Identifiers for Nirmatrelvir

Identifier Value

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-
oxopyrrolidin-3-yllethyl]-3-[(2S)-3,3-dimethyl-2-

IUPAC Name [(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-
dimethyl-3-azabicyclo[3.1.0]hexane-2-
carboxamide
CCl([C@@H]2[C@H]1--INVALID-LINK--

SMILES (C)C)NC(=O)C(F)(F)F">C@HC(=O)N--
INVALID-LINK--C#N)C
INChl=1S/C23H32F3N504/c1-21(2,3)16(30-
20(35)23(24,25,26)19(34)31-10-13-

inChi 14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-

n
28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)
(H,29,33)
(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1

InChlKey LIENCHBZNNMNKG-OJFNHCPVSA-N

CAS Number 2628280-40-8

PubChem CID 155903259

DrugBank ID DB16691
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Physicochemical Properties of Nirmatrelvir

Table 4: Physicochemical Properties of Nirmatrelvir

Property Value

Molecular Formula C23H32F3N504

Molar Mass 499.535 g-mol-1

Melting Point 192.9 °C

Protein Binding 69% (when co-administered with ritonavir)

Substrate of CYP3A4 (metabolism is inhibited

by ritonavir)

Metabolism

o Primarily renal when co-administered with
Route of Elimination _ _
ritonavir

Half-life 6.05 hours (when co-administered with ritonavir)

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known
as 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus as it cleaves
viral polyproteins into functional non-structural proteins. By binding to the active site of Mpro,
nirmatrelvir prevents this cleavage, thereby halting viral replication.

The mechanism involves the formation of a covalent bond between the nitrile group of
nirmatrelvir and the cysteine residue (Cys145) in the catalytic dyad of the Mpro active site. This
reversible covalent inhibition is highly specific for the viral protease, with low off-target activity
against human proteases.
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Mechanism of Action of Nirmatrelvir.

Experimental Protocols: Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir has been described in several publications, with various routes

developed to improve efficiency and scale-up for commercial production. A representative

multi-step synthesis is outlined below.

General Experimental Workflow for Nirmatrelvir Synthesis

A common synthetic strategy involves the coupling of key fragments, followed by dehydration

to form the final nitrile group.

o Amide Coupling: A carboxylic acid intermediate is coupled with an amine intermediate in the

presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in a suitable

solvent (e.g., DMF or EtOAC).

e Second Amide Coupling: The product from the first coupling is then coupled with a second

amine intermediate to form a tripeptide-like precursor.

o Dehydration: The primary amide of the tripeptide precursor is dehydrated to the

corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or

Burgess reagent.
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o Purification: The final product is purified by crystallization from a suitable solvent system,
such as isopropyl acetate and heptane.

Starting Materials
(Amino Acid Derivatives)

Step 1: First Amide Coupling
(e.g., HATU, DIPEA)

‘ Dipeptide Intermediate \

Step 2: Second Amide Coupling

‘ Tripeptide Precursor \

i

Step 3: Dehydration
(e.g., TFAA)

‘ Crude Nirmatrelvir \

Step 4: Purification
(Crystallization)
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Generalized Synthetic Workflow for Nirmatrelvir.

Conclusion

Abimtrelvir represents a promising new entry in the landscape of potential COVID-19
therapeutics. While detailed experimental data remains forthcoming, its classification and
calculated properties provide a foundation for future research. The comprehensive data
available for nirmatrelvir, a successful antiviral with a similar presumed target, offers a valuable
roadmap for the development and evaluation of new Mpro inhibitors. Researchers and drug
development professionals are encouraged to monitor for emerging data on abimtrelvir to fully
understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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